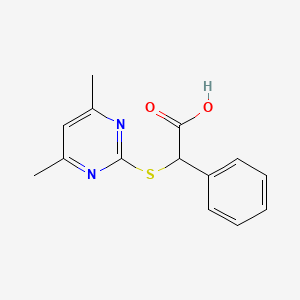

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid

Description

Nomenclature and Structural Classification

The systematic nomenclature of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid reflects its complex molecular architecture through precise chemical naming conventions. The compound is officially designated by the Chemical Abstracts Service with the registry number 87125-95-9, providing unambiguous identification within the global chemical literature. The molecular formula C14H14N2O2S indicates the presence of fourteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 274.34 grams per mole.

The compound exists under several synonymous designations that reflect different naming approaches and institutional preferences. These alternative names include (4,6-DIMETHYLPYRIMIDIN-2-YL)THIOACETIC ACID, 2-((4,6-Dimethylpyrimidin-2-yl)thio)-2-phenylacetic acid, and Benzeneacetic acid, α-[(4,6-dimethyl-2-pyrimidinyl)thio]-. Each nomenclature system emphasizes different aspects of the molecular structure while maintaining chemical accuracy and specificity.

Table 1: Chemical Identity and Classification Data

The structural classification of this compound places it within the broader category of pyrimidine derivatives, specifically those containing sulfur-linked substituents. The presence of the 4,6-dimethylpyrimidine moiety identifies it as a member of the substituted pyrimidine family, while the sulfanyl linkage to the phenylacetic acid unit creates a unique structural motif. This classification is significant because compounds containing the pyrimidine scaffold have demonstrated diverse useful biological activities and hold attractive potential for clinical translation as therapeutic agents in the treatment of various diseases.

Historical Context of Development

The historical development of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid must be understood within the broader context of pyrimidine chemistry evolution and the systematic exploration of heterocyclic compounds. The pyrimidine ring system has been recognized as a significant endogenous component of biological systems, which has facilitated the development of pyrimidine derivatives that can easily interact with enzymes, genetic materials, and biological components within cells. This fundamental understanding has driven the systematic investigation of pyrimidine-containing compounds throughout the latter half of the twentieth century and into the current era.

The specific structural motif represented by (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid emerged from research efforts focused on understanding the relationship between pyrimidine substitution patterns and chemical reactivity. The incorporation of methyl groups at the 4 and 6 positions of the pyrimidine ring, combined with sulfur linkage chemistry, represents a sophisticated approach to molecular design that reflects advances in synthetic methodology and structural understanding. Research has demonstrated that the 4,6-dimethylpyrimidin-2-ylsulfanyl side chain makes an important contribution to the inhibitory activity of related compounds, suggesting that this structural element was developed through systematic structure-activity relationship studies.

The compound's development also reflects the broader trend toward creating hybrid molecules that combine multiple pharmacophoric elements within a single chemical entity. This approach to molecular design has become increasingly important in medicinal chemistry, where researchers seek to optimize both potency and selectivity through careful structural modification. The integration of pyrimidine and phenylacetic acid functionalities through sulfur linkage represents an example of this hybrid design philosophy that has characterized modern heterocyclic chemistry research.

Position within Pyrimidine Chemistry

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid occupies a significant position within the broader landscape of pyrimidine chemistry, representing an important example of how fundamental heterocyclic structures can be modified to create compounds with enhanced properties and expanded applications. The pyrimidine ring system itself has emerged as an elite heterocyclic leitmotif in drug discovery, with compounds containing this scaffold manifesting gratifying biological activities including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive effects.

The specific substitution pattern present in this compound, featuring methyl groups at the 4 and 6 positions of the pyrimidine ring, represents a well-established approach to modifying pyrimidine reactivity and biological activity. Research has shown that such substitution patterns can significantly influence the electronic properties of the pyrimidine system, affecting both chemical reactivity and biological interactions. The 4,6-dimethylpyrimidine moiety has been incorporated into various bioactive compounds, including the fungicide pyrimethanil, demonstrating the versatility and importance of this structural element.

The sulfur linkage connecting the pyrimidine ring to the phenylacetic acid unit represents another important aspect of the compound's position within pyrimidine chemistry. Sulfur-containing pyrimidine derivatives have attracted significant attention due to their unique chemical properties and biological activities. The thioether linkage provides both conformational flexibility and electronic modulation that can enhance binding interactions with biological targets while maintaining chemical stability under physiological conditions.

Table 2: Comparative Analysis of Related Pyrimidine Compounds

Significance in Heterocyclic Chemistry Research

The significance of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid in heterocyclic chemistry research extends far beyond its individual properties to encompass its role as a model compound for understanding structure-activity relationships and synthetic methodology development. The compound represents an important example of how systematic structural modification can be used to optimize chemical and biological properties, making it valuable for both fundamental research and applied chemistry applications.

In the context of contemporary heterocyclic chemistry research, this compound exemplifies the trend toward creating increasingly sophisticated molecular architectures that combine multiple functional elements within a single structure. The integration of pyrimidine, sulfur, and phenylacetic acid functionalities demonstrates the power of modern synthetic chemistry to create complex molecules with precisely defined properties. This approach has become increasingly important as researchers seek to develop compounds with enhanced selectivity and reduced off-target effects.

The compound's significance is further enhanced by its potential as a synthetic intermediate for the preparation of more complex heterocyclic systems. Research has shown that compounds containing the 4,6-dimethylpyrimidine-2-ylsulfanyl motif can serve as versatile building blocks for the construction of diverse chemical libraries. The presence of both nucleophilic and electrophilic sites within the molecule provides multiple opportunities for further chemical modification, making it valuable for combinatorial chemistry approaches and systematic structure-activity relationship studies.

The landscape of approved drugs currently marketed that incorporate the pyrimidine scaffold continues to evolve in number and diversity, reflecting the ongoing importance of this heterocyclic system in pharmaceutical research. (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid contributes to this evolving landscape by providing insights into how pyrimidine-based compounds can be designed and optimized for specific applications. The compound's structural features offer valuable lessons for medicinal chemists working to develop new therapeutic agents targeting emerging resistance mechanisms and novel biological pathways.

Table 3: Research Applications and Methodological Contributions

The research significance of this compound is also reflected in its utility for understanding fundamental chemical principles governing heterocyclic compound behavior. The combination of electron-deficient pyrimidine and electron-rich sulfur functionalities creates interesting electronic interactions that have implications for understanding chemical reactivity patterns. These insights contribute to the broader understanding of how heterocyclic systems can be designed and optimized for specific applications, making the compound valuable for both academic research and industrial development efforts.

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-9-8-10(2)16-14(15-9)19-12(13(17)18)11-6-4-3-5-7-11/h3-8,12H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTNEQSEGPLBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC(C2=CC=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87125-95-9 | |

| Record name | Benzeneacetic acid, alpha-((4,6-dimethyl-2-pyrimidinyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087125959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthesis of 4,6-Dimethyl-pyrimidine-2-thiol Intermediate

The pyrimidine ring with 4,6-dimethyl substitution is synthesized by classical pyrimidine ring construction methods, often involving condensation reactions of amidines or guanidines with β-dicarbonyl compounds or equivalents. The thiol group at the 2-position is introduced by sulfurization of the corresponding 2-chloropyrimidine or by direct synthesis of the thiol-substituted pyrimidine.

Formation of the Sulfanyl Linkage to Phenyl-Acetic Acid

A common approach involves nucleophilic substitution of the 2-thiol group with a suitable phenyl-acetic acid derivative or its activated form. For example, the reaction of 4,6-dimethyl-pyrimidine-2-thiol with bromoethyl acetate in the presence of a base (e.g., sodium acetate) in ethanol yields an ethyl ester intermediate, which can be further transformed into the acetic acid derivative by hydrolysis or other means.

Specific Synthetic Route from Literature

A representative synthetic route described in the literature includes:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4,6-Dimethyl-pyrimidine-2-thiol + Bromoethyl acetate | Sodium acetate, ethanol, reflux | Ethyl 2-(4,6-dimethyl-pyrimidin-2-ylsulfanyl)acetate |

| 2 | Ethyl ester + Hydrazine monohydrate | Excess hydrazine, ethanol | Acyl hydrazide intermediate |

| 3 | Acyl hydrazide + substituted isothiocyanates | Ethanol, base-catalyzed cyclization | Substituted 1,2,4-triazoles (related derivatives) |

Although this route is for triazole derivatives, the initial step of alkylation of the pyrimidine-2-thiol with bromoethyl acetate is directly relevant for preparing the sulfanyl-phenyl-acetic acid scaffold.

Alternative Method: Direct Reaction with 2-Chloro-Phenylacetic Acid Derivatives

Another approach involves the reaction of 4,6-dimethyl-pyrimidine-2-thiol with 2-chloro-phenylacetic acid or its derivatives under reflux in ethanol or other solvents to form the sulfanyl linkage directly. This method benefits from the nucleophilicity of the thiol and the electrophilicity of the chloro-substituted phenylacetic acid derivative.

One-Pot Synthesis of Related Pyrimidine Derivatives

Patent literature describes a one-pot synthesis for related 4,6-dimethyl-pyrimidin-2-yl derivatives, such as (4,6-dimethylpyrimidin-2-yl)-phenylamine, by reacting aniline with cyanamide in aqueous acidic conditions to form phenylguanidinium salts, followed by reaction with acetylacetone in aqueous base without isolating intermediates. While this method is for amine derivatives, it demonstrates efficient pyrimidine ring formation strategies that could be adapted for sulfanyl derivatives.

Summary Table of Preparation Methods

| Method | Key Reactants | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of 4,6-dimethyl-pyrimidine-2-thiol with bromoethyl acetate | 4,6-dimethyl-pyrimidine-2-thiol, bromoethyl acetate, sodium acetate | Ethanol, reflux | High selectivity, well-established | Requires subsequent hydrolysis to acid |

| Nucleophilic substitution with 2-chloro-phenylacetic acid derivatives | 4,6-dimethyl-pyrimidine-2-thiol, 2-chloro-phenylacetic acid | Reflux in ethanol or suitable solvent | Direct formation of sulfanyl linkage | May require careful control to avoid side reactions |

| One-pot pyrimidine ring synthesis (for related amine derivatives) | Aniline, cyanamide, acetylacetone | Aqueous acid/base, one-pot | Efficient, fewer isolation steps | Specific to amine derivatives, adaptation needed for sulfanyl |

Research Findings and Optimization Notes

- The use of sodium acetate as a base in ethanol provides mild conditions favoring selective alkylation of the thiol group without affecting the pyrimidine ring.

- Excess hydrazine monohydrate can convert esters to hydrazides, enabling further functionalization, though this step is more relevant for triazole derivatives.

- Direct nucleophilic substitution with chloro-substituted phenylacetic acid derivatives is effective but requires optimization of temperature and solvent to maximize yield and purity.

- One-pot methods reduce purification steps and improve overall efficiency but are currently more established for amine derivatives than for sulfanyl analogs.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

The compound (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid (CAS 87125-95-9) is a chemical entity that has garnered attention in various scientific fields due to its potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry and pharmacology.

Antimicrobial Activity

Research indicates that compounds similar to (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid exhibit significant antimicrobial properties. For instance, studies on related tricyclic flavonoids have shown strong antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli . Such findings suggest that derivatives of this compound could potentially be developed into effective antimicrobial agents.

Inhibition of Sphingomyelinase

Tricyclic compounds have been noted for their ability to inhibit acid sphingomyelinase, an enzyme implicated in various diseases including cancer and neurodegenerative disorders. This inhibition can lead to decreased ceramide production, which is associated with several pathologies . The potential for (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid to exhibit similar inhibitory effects warrants further investigation.

Antidepressant Properties

The structural characteristics of this compound align with those of known antidepressants. Research into tricyclic antidepressants has revealed their mechanisms of action, including serotonin reuptake inhibition and modulation of neurotransmitter systems . Given its structural similarities, (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid may also possess antidepressant properties.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of a series of synthesized flavonoids, including those with structural similarities to (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid. The results demonstrated that these compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.24 µg/ml against Staphylococcus aureus, indicating strong antibacterial activity .

Case Study 2: Inhibition Mechanism

In vitro studies have shown that tricyclic compounds can effectively inhibit acid sphingomyelinase activity. This inhibition was linked to therapeutic outcomes in models of neurodegenerative diseases and cancer . Future studies on (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid could explore similar pathways and therapeutic potentials.

Mechanism of Action

The mechanism of action of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The sulfanyl group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid can be contextualized against analogous pyrimidine-sulfanyl-acid derivatives. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Comparative Analysis of Pyrimidine-Sulfanyl-Acid Derivatives

Structural and Functional Differences

Pyrimidine Substituents :

- The 4,6-dimethyl groups in the target compound enhance steric bulk and electron-donating effects compared to analogs with 4-oxo () or 4-difluoromethyl () substituents. Methyl groups improve lipophilicity (LogP ≈ 1.66 for propionic acid analog ), while difluoromethyl groups increase metabolic stability via C-F bond resistance .

Acid Chain Modifications :

- The phenyl-acetic acid moiety distinguishes the target compound from propionic acid (C₃), butyric acid (C₄), and acetamide derivatives. The aromatic phenyl group facilitates π-π stacking interactions in biological targets (e.g., enzyme active sites), whereas shorter aliphatic chains (propionic/butyric acids) may enhance solubility . Acetamide derivatives (e.g., ) introduce hydrogen-bonding capabilities via the -NH group, altering target specificity.

Biological Activity: Phenyl-acetic acid derivatives, such as diclofenac sodium, exhibit anti-inflammatory and analgesic properties . The target compound’s pyrimidine-sulfanyl group may confer unique binding affinities compared to simpler auxins (e.g., indole-acetic acid) .

Physicochemical Properties

- Molecular Weight and Solubility :

The target compound (MW 274.34) is heavier than propionic (212.27) and butyric (226.30) acid analogs , likely reducing aqueous solubility. Its phenyl group increases hydrophobicity, which may necessitate formulation adjustments for drug delivery. - Thermal Stability : Propionic acid analogs exhibit high boiling points (~372°C ), suggesting thermal robustness. The phenyl-acetic acid variant is expected to have similar stability due to aromaticity.

Biological Activity

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with two methyl groups at the 4 and 6 positions and a sulfanyl group attached to a phenyl-acetic acid moiety. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it has significant antimicrobial properties against various pathogens.

- Anticancer Properties : Investigations into its anticancer potential have shown promise, particularly in inhibiting tumor cell proliferation.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfanyl group enhances binding affinity to enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.

Antimicrobial Studies

A study demonstrated that (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate a broad-spectrum antimicrobial effect, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies revealed that the compound inhibited the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 10 |

| HeLa (Cervical cancer) | 12 |

| A549 (Lung cancer) | 15 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .

Case Studies

- Case Study on Anticancer Effects : A recent study explored the effects of this compound on breast cancer cells. Treatment with varying concentrations resulted in a dose-dependent reduction in cell viability, accompanied by increased markers of apoptosis. This supports the hypothesis that (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid can effectively target cancer cells while sparing normal cells.

- Antimicrobial Efficacy Against Resistant Strains : Another study focused on its efficacy against antibiotic-resistant strains of Staphylococcus aureus. The compound demonstrated significant activity, suggesting it could serve as a lead compound for developing new antibiotics .

Comparative Analysis

When compared to similar compounds such as (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid and other pyrimidine derivatives, (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid exhibits enhanced biological activity due to its structural complexity. The presence of the phenyl-acetic acid moiety contributes to its unique pharmacological profile, making it more effective in certain applications .

Q & A

Q. What synthetic strategies are recommended for preparing (4,6-dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid?

A common method involves nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and a halogenated phenyl-acetic acid derivative (e.g., 2-chlorophenyl-acetic acid). Reactants are typically refluxed in ethanol or a mixed solvent system (e.g., chloroform-acetone) to optimize yield. Single crystals for structural analysis can be obtained via slow evaporation of the reaction mixture . Purification steps may include recrystallization or column chromatography, depending on byproduct complexity.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- ¹H NMR : Key signals include the pyrimidine methyl groups (δ ~2.3–2.5 ppm, singlet) and the phenylacetic acid α-proton (δ ~3.8–4.2 ppm, multiplet). The sulfanyl (S–C) linkage may deshield adjacent protons.

- IR : Stretching vibrations for the carboxylic acid (–COOH) appear at ~2500–3300 cm⁻¹ (broad) and ~1700 cm⁻¹ (C=O). The pyrimidine ring shows characteristic C=N stretches near 1600 cm⁻¹ .

Q. What solvent systems are suitable for solubility testing of this compound?

Preliminary solubility can be assessed in polar aprotic solvents (DMSO, DMF), alcohols (ethanol, methanol), and chlorinated solvents (chloroform). The pyrimidine and phenyl groups confer moderate lipophilicity, but the carboxylic acid moiety enhances solubility in basic aqueous solutions (e.g., NaOH) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction provides precise bond lengths and angles. For example:

- The pyrimidine ring (C–N bond lengths: ~1.33–1.39 Å) and the sulfanyl bridge (C–S bond: ~1.75–1.80 Å) confirm hybridization states.

- Torsion angles (e.g., between pyrimidine and phenyl rings) reveal conformational flexibility. Refinement using SHELX software (e.g., SHELXL for small-molecule structures) ensures accuracy, with hydrogen atoms modeled as riding atoms (Uiso = 1.2–1.5×Ueq of the parent atom) .

Q. What computational methods are effective for predicting biological activity or receptor binding?

Molecular docking (e.g., AutoDock Vina) can simulate interactions with target proteins. Focus on:

- The pyrimidine ring as a potential hydrogen-bond acceptor.

- The carboxylic acid group for ionic interactions (e.g., with lysine residues).

- Docking scores should be validated with experimental assays (e.g., enzyme inhibition studies) .

Q. How can contradictory data on biological activity across studies be resolved?

- Comparative Assays : Standardize conditions (pH, temperature, cell lines) to eliminate variability.

- Structural Verification : Confirm compound purity via HPLC and crystallography to rule out isomer or impurity effects.

- Dose-Response Analysis : Evaluate activity across multiple concentrations to identify non-linear effects .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Solvent Optimization : Use high-boiling solvents (e.g., DMF) to enhance reaction rates.

- Catalysis : Introduce base catalysts (e.g., K2CO3) to deprotonate the thiol group, accelerating nucleophilic substitution.

- Microwave Assistance : Reduce reaction time and improve homogeneity .

Methodological Guidelines

- Crystallographic Refinement : Always cross-validate SHELX-refined structures with PLATON or Mercury to check for missed symmetry or disorder .

- Bioactivity Studies : Include positive controls (e.g., known enzyme inhibitors) and validate results with orthogonal assays (e.g., SPR for binding affinity) .

- Data Reproducibility : Document solvent lot numbers and storage conditions, as trace moisture or impurities can alter reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.